

# Application of Enoxastrobin in Controlling Wheat Leaf Rust (*Puccinia triticina*)

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## Compound of Interest

Compound Name: Enoxastrobin

Cat. No.: B607329

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: **Enoxastrobin** is a broad-spectrum fungicide belonging to the strobilurin class, also known as Quinone outside Inhibitors (QoIs).<sup>[1][2]</sup> It is utilized for the control of various fungal diseases in crops, including leaf rust in wheat caused by the obligate biotrophic fungus *Puccinia triticina*.<sup>[1][2]</sup> The primary mode of action for **Enoxastrobin**, like other strobilurin fungicides, is the inhibition of mitochondrial respiration in fungi. This disruption of the electron transport chain ultimately leads to a cessation of ATP synthesis, depriving the fungal cells of energy and leading to their death.<sup>[3][4][5]</sup>

Mechanism of Action: **Enoxastrobin** specifically targets the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells.<sup>[3][4]</sup> It binds to the Quinone outside (Qo) site of cytochrome b, which blocks the transfer of electrons between cytochrome b and cytochrome c1.<sup>[3][4]</sup> This inhibition of the electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. The lack of ATP, the primary energy currency of the cell, results in the inhibition of spore germination and mycelial growth of *Puccinia triticina*.<sup>[5][6]</sup>

## Quantitative Data on Efficacy

While specific field trial data for **Enoxastrobin** as a standalone active ingredient for wheat leaf rust control is not readily available in the reviewed literature, the efficacy of strobilurin

fungicides, often in combination with triazoles, has been well-documented. The following tables provide a summary of the performance of strobilurin-containing fungicides against wheat leaf rust, which can serve as an indicator of the potential efficacy of **Enoxastrobin**.

Table 1: Efficacy of Strobilurin-Containing Fungicides on Wheat Leaf Rust Severity

Fungicide Combination	Active Ingredients	Application Rate	Mean Disease Severity (%)	Disease Control (%)	Reference
Nativo 75 WG	Tebuconazole + Trifloxystrobin	Not Specified	2	97-98	<a href="#">[7]</a>
Fungicide Mix 1	Trifloxystrobin + Prothioconazole	75 + 87.5 g a.i. ha <sup>-1</sup>	Not specified, but high control	78.9	<a href="#">[6]</a>
Fungicide Mix 2	Pyraclostrobin + Fluxapyroxad	116.5 + 58.5 g a.i. ha <sup>-1</sup>	Not specified, but high control	57.7	<a href="#">[6]</a>
Custodia	Azoxystrobin + Tebuconazole	Not Specified	2.46	97.22	<a href="#">[8]</a>
Amistar Top	Azoxystrobin + Difenconazole	0.1%	Not specified, but high control	Not specified	

Table 2: Impact of Strobilurin-Containing Fungicides on Wheat Yield

Fungicide Combination	Active Ingredients	Yield Increase (%)	Reference
Nativo 75 WG	Tebuconazole + Trifloxystrobin	Significant increase over control	[7]
Folicur 250 EC (often used in comparison with strobilurins)	Tebuconazole	Highest grain yield observed	[7]
Custodia	Azoxystrobin + Tebuconazole	Significant increase over control	[8]
Amistar Top	Azoxystrobin + Difenoconazole	56.73	

## Experimental Protocols

Detailed experimental protocols for the application of **Enoxastrobin** in controlling wheat leaf rust are not explicitly available in the reviewed literature. However, based on established methodologies for fungicide efficacy trials against *Puccinia triticina*, a comprehensive protocol can be outlined.

### Field Trial Protocol for Evaluating Enoxastrobin Efficacy

This protocol is adapted from general fungicide trial guidelines for wheat rusts.[6][9]

#### 1. Experimental Design:

- Location: Select a field with a history of wheat leaf rust incidence or in a region known for disease pressure.
- Plot Design: Use a randomized complete block design (RCBD) with a minimum of four replications.
- Plot Size: Each plot should be at least 3.0 m wide by 6.0 m long.[6]
- Wheat Cultivar: Utilize a wheat cultivar susceptible to leaf rust to ensure adequate disease development for evaluation.

## 2. Crop Management:

- Sowing: Sow the wheat at the locally recommended time and seeding rate.
- Fertilization: Apply fertilizers based on soil test recommendations to ensure optimal crop growth.
- Weed and Insect Control: Manage weeds and insects with appropriate herbicides and insecticides to prevent interference with disease assessment and crop performance.

## 3. Inoculation (Optional but Recommended for Consistent Data):

- If natural infection is unreliable, artificial inoculation can be performed.
- Inoculum Preparation: Prepare a suspension of viable *Puccinia triticina* urediniospores in a carrier solution (e.g., a light mineral oil or water with a surfactant like Tween 20).
- Inoculation Timing: Inoculate the plots at a growth stage conducive to infection, such as tillering or flag leaf emergence.
- Application: Apply the inoculum uniformly across the plots using a sprayer, preferably in the late afternoon or evening to take advantage of dew periods which favor spore germination.

## 4. Fungicide Application:

- Treatments:
  - Untreated Control (no fungicide application).
  - **Enoxastrobin** at various application rates (e.g., low, medium, and high recommended doses).
  - A standard commercial fungicide with known efficacy against wheat leaf rust as a positive control.
- Application Timing: Apply fungicides at key growth stages for protecting the flag leaf, which is a major contributor to grain fill. Common application timings include:

- T1: Leaf 3 fully emerged (GS31–33).[10]
- T2: Flag leaf fully emerged (GS39).[10]
- Application Method: Use a CO<sub>2</sub>-pressurized backpack sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage of the foliage. Maintain a constant pressure and spray volume (e.g., 150-200 L/ha).

#### 5. Data Collection:

- Disease Severity: Assess disease severity on the flag leaf and the leaf below it (F-1) at multiple time points (e.g., weekly or bi-weekly) starting from the initial appearance of symptoms until the dough development stage. Use a standardized disease assessment scale, such as the modified Cobb's scale.
- Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the sequential disease severity data to provide an integrated measure of disease development over time.
- Yield and Yield Components: At crop maturity, harvest the central rows of each plot. Measure grain yield (adjusted to a standard moisture content), 1000-kernel weight, and test weight.

#### 6. Statistical Analysis:

- Analyze the collected data (disease severity, AUDPC, yield, and yield components) using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

## Laboratory Protocol: In Vitro Fungicide Sensitivity Assay

This protocol can be used to determine the baseline sensitivity of *Puccinia triticina* isolates to **Enoxastrobin**.

#### 1. Urediniospore Collection and Germination:

- Collect fresh urediniospores from infected wheat leaves.
- Prepare a spore suspension in a germination solution (e.g., sterile distilled water with 0.01% Tween 20).

## 2. Fungicide Preparation:

- Prepare a stock solution of **Enoxastrobin** in a suitable solvent (e.g., acetone or DMSO).
- Make a series of dilutions of the **Enoxastrobin** stock solution in the germination solution to achieve a range of final concentrations.

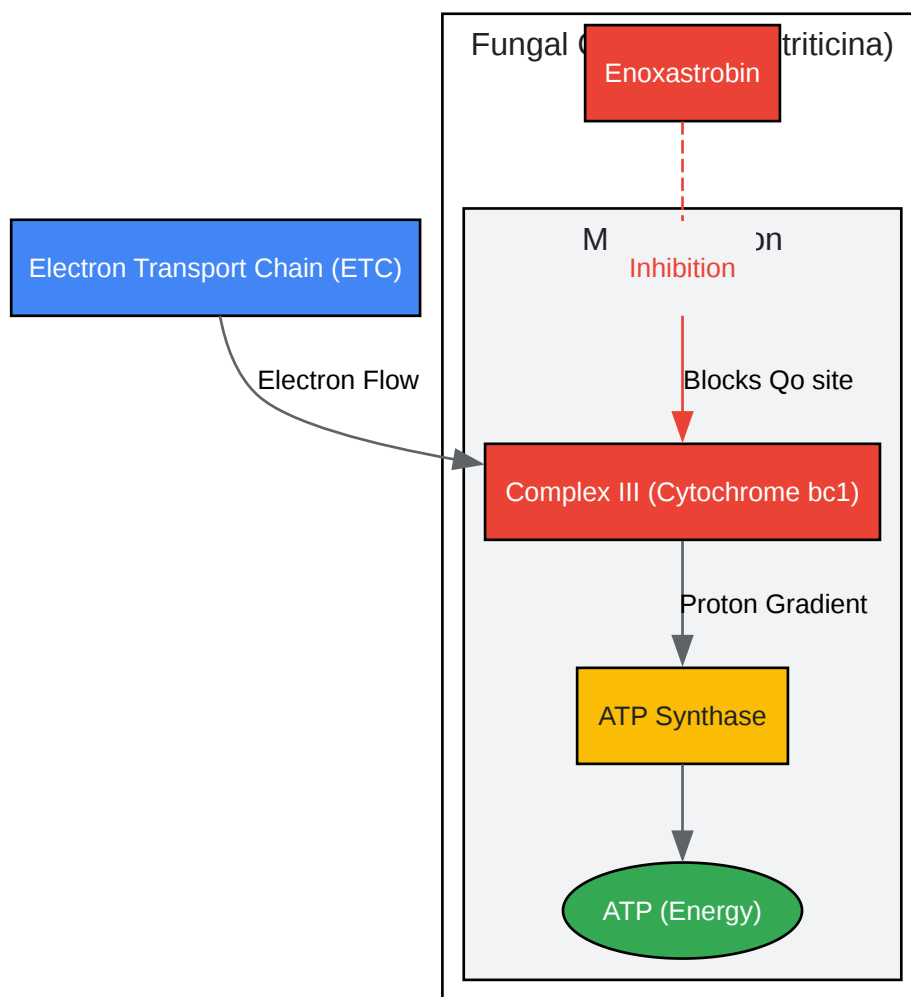
## 3. Spore Germination Inhibition Assay:

- Dispense a small volume (e.g., 20  $\mu$ L) of each fungicide dilution onto a microscope slide or into the wells of a microtiter plate.
- Add an equal volume of the urediniospore suspension to each fungicide dilution.
- Include a control with no fungicide.
- Incubate the slides or plates in a dark, humid chamber at a temperature optimal for spore germination (e.g., 20°C) for 6-8 hours.
- After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.
- Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
- Calculate the percentage of germination inhibition for each fungicide concentration relative to the control.
- Determine the EC<sub>50</sub> value (the effective concentration that inhibits 50% of spore germination) using probit analysis or other appropriate statistical software.

## Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by **Enoxastrobin** is the mitochondrial respiratory pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for evaluating fungicide efficacy.

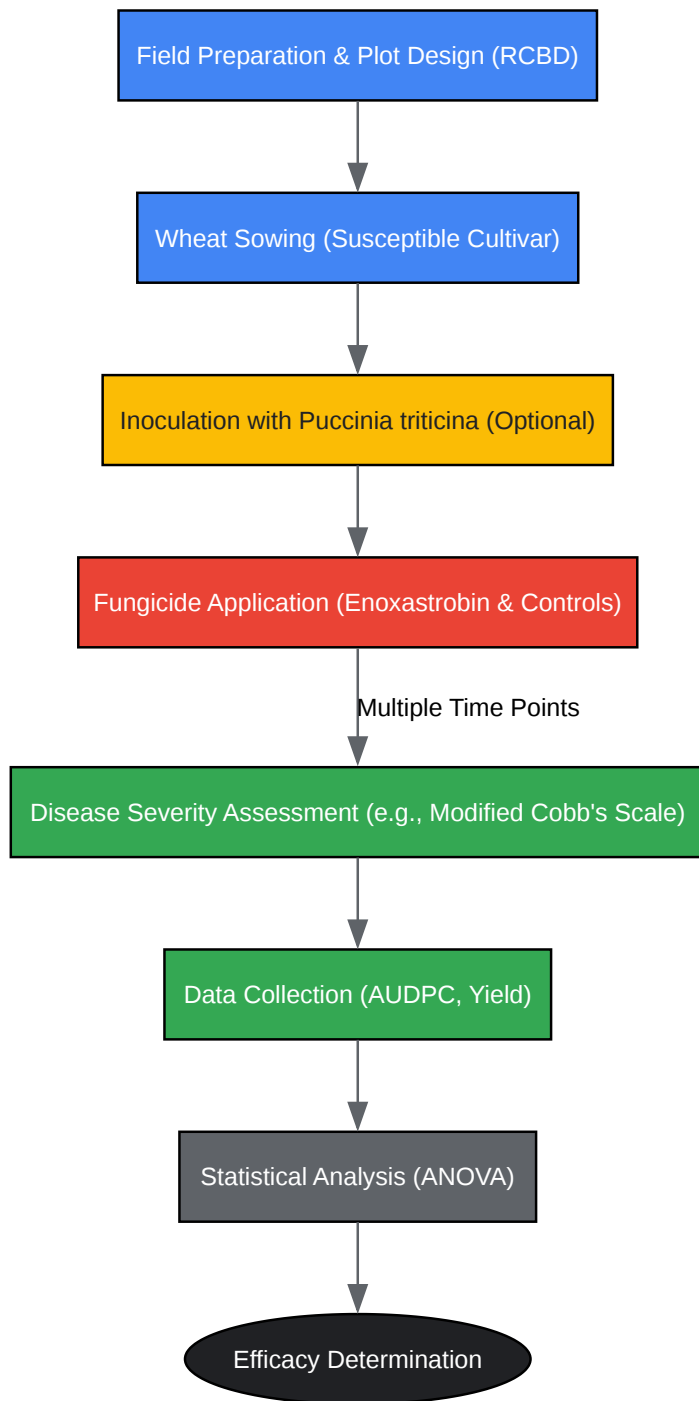
Mechanism of Action of Enoxastrobin



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Caption: Mechanism of **Enoxastrobin** action on the fungal mitochondrial respiratory chain.

## Experimental Workflow for Fungicide Efficacy Trial

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Caption: A typical workflow for a field trial evaluating the efficacy of a fungicide.



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